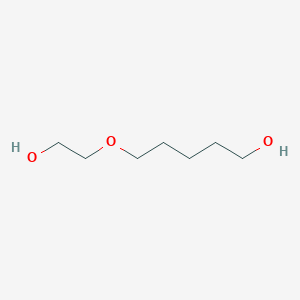![molecular formula C11H11NO5 B6597932 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid CAS No. 41426-86-2](/img/structure/B6597932.png)
2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid (2-CMA) is an organic compound belonging to the class of carboxylic acids. It is a derivative of acetic acid and has a wide range of applications in the fields of biochemistry and medicine. 2-CMA is a highly versatile compound and has been used in numerous scientific research applications due to its unique properties. It is known for its ability to bind to proteins and other molecules, and for its ability to act as a chelating agent.
Wissenschaftliche Forschungsanwendungen
2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid has been used in a variety of scientific research applications. It has been used as a chelating agent in studies on metal ion binding and as a reagent in studies on protein-protein interactions. It has also been used as a chemical tool in studies on enzyme inhibition and as a reagent in studies on chemical synthesis. In addition, 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid has been used in studies on the structure and function of proteins and as a reagent in studies on chemical synthesis.
Wirkmechanismus
2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid is a carboxylic acid and is capable of binding to proteins and other molecules. It has been shown to form strong complexes with metal ions, such as copper and zinc, and can act as a chelating agent. In addition, 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid can interact with proteins and other molecules and can act as a reagent in chemical reactions.
Biochemical and Physiological Effects
2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to proteins and other molecules, and to act as a chelating agent. In addition, 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid has been shown to have anti-oxidative, anti-inflammatory, and anti-cancer effects. It has also been shown to have neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid has several advantages for use in laboratory experiments. It is a highly versatile compound and can be used as a reagent in chemical reactions. It is also relatively inexpensive and easy to obtain. However, 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid is not very stable and can degrade over time. In addition, it can react with other compounds, making it difficult to use in some experiments.
Zukünftige Richtungen
In the future, 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid could be used in the development of new drugs and therapies. It could also be used to develop new methods for drug delivery. In addition, 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid could be used to study the structure and function of proteins, and to develop new methods for chemical synthesis. Finally, it could be used to develop new methods for metal ion binding and chelation.
Synthesemethoden
2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid can be synthesized using a variety of methods. The most common method is the reaction of 4-formylphenyl acetic acid with sodium bicarbonate in the presence of a base. This reaction yields 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid as the main product, along with other by-products. Other methods for the synthesis of 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid include the reaction of 4-formylphenyl acetic acid with sodium hypochlorite and the reaction of 4-formylphenyl acetic acid with sodium hydroxide.
Eigenschaften
IUPAC Name |
2-[N-(carboxymethyl)-4-formylanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-7-8-1-3-9(4-2-8)12(5-10(14)15)6-11(16)17/h1-4,7H,5-6H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZSZSQVWHQGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625879 |
Source


|
| Record name | 2,2'-[(4-Formylphenyl)azanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-((4-Formylphenyl)azanediyl)diacetic acid | |
CAS RN |
41426-86-2 |
Source


|
| Record name | 2,2'-[(4-Formylphenyl)azanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B6597859.png)




![4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B6597913.png)




![4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N'-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B6597945.png)
![4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzene-1-sulfonyl fluoride](/img/structure/B6597953.png)